1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

説明

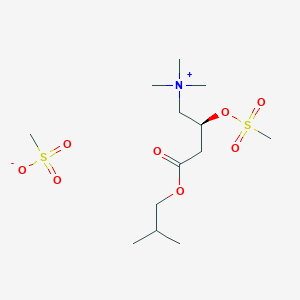

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, also known as POL, is a type of triacylglycerol. It has a molecular formula of C55H100O6 and a formula weight of 857.4 . It is a compound that contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position .

Molecular Structure Analysis

The molecular structure of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol consists of a glycerol backbone esterified with three fatty acids: palmitic acid, oleic acid, and linoleic acid . The molecule contains a total of 160 bonds, including 60 non-H bonds, 6 multiple bonds, 51 rotatable bonds, 6 double bonds, and 3 ester bonds .Physical And Chemical Properties Analysis

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a liquid at room temperature . It has a molecular weight of 857.38 and a molecular formula of C55H100O6 .科学的研究の応用

Pharmaceutical Standard for Sesame Oil Analysis

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: is utilized as a United States Pharmacopeia (USP) triglyceride standard in the analysis of sesame oil for pharmaceutical applications . This standard helps ensure the quality and consistency of sesame oil used in various medicinal and therapeutic products.

Component in Seed and Vegetable Oils

This compound is a common triglyceride found in seed and vegetable oils such as olive, soybean, canola, corn, and hazelnut . Its presence is significant for the nutritional value and stability of these oils, which are widely used in food industries and nutritional research.

Lipid Biochemistry Research

In lipid biochemistry, S6K38J8R5G serves as a model compound to study the metabolism and function of triglycerides. Researchers use it to understand lipid digestion, absorption, and conversion processes in living organisms .

Drug Delivery Systems

The compound has been studied for its role in self-emulsifying drug delivery systems (SEDDS). It’s used to improve the solubility and oral bioavailability of poorly water-soluble drugs, enhancing their therapeutic efficacy .

作用機序

Target of Action

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a type of triglyceride . Triglycerides are a type of fat found in the blood and are used by the body to produce energy. They are a key structural lipid in breast milk fat, playing a critical role in providing nutrients and energy for infants .

Mode of Action

It is known that it reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .

Result of Action

The result of the action of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is the reduction of interfacial tension at the air/water interfaces in the alveoli . This helps prevent the collapse of the alveoli, thereby aiding in respiration . It also plays a critical role in providing nutrients and energy for infants .

特性

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-FBSASISJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345857 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoyl-2-oleoyl-3-linolein | |

CAS RN |

2680-59-3 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol in the lifecycle of Gibberella zeae?

A1: In Gibberella zeae, 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol plays a crucial role in sexual development. Research has shown that deletion of the gene ACS1, which encodes for an acetyl-CoA synthetase enzyme, leads to a significant reduction in 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol production . This reduction directly impairs the formation and maturation of perithecia, the sexual fruiting bodies of the fungus.

Q2: How was 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol analyzed in this research?

A2: While the research on Gibberella zeae focused on the genetic and developmental consequences of reduced 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, a separate study demonstrated the analysis of this lipid using laser desorption/ionization mass spectrometry (LDI-MS). This technique allows for the direct detection and analysis of lipids without the need for extensive sample preparation, making it a valuable tool for lipid research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)